molecular formula C13H16BrNO5 B13549658 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)aceticacid

Cat. No.: B13549658
M. Wt: 346.17 g/mol
InChI Key: MAVZPADZPPWFOQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is an organic compound that features a brominated phenoxy group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid typically involves multiple steps. One common route includes the bromination of a phenoxyacetic acid derivative, followed by the introduction of the Boc-protected amino group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and organic solvents like dichloromethane. The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenoxy group can participate in oxidation-reduction reactions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while deprotection yields the free amine.

Scientific Research Applications

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
  • 2-(3-Chloro-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
  • 2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)propanoic acid

Uniqueness

2-(3-Bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is unique due to the specific positioning of the bromine and Boc-protected amino groups, which confer distinct reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C13H16BrNO5

Molecular Weight

346.17 g/mol

IUPAC Name

2-[3-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid

InChI

InChI=1S/C13H16BrNO5/c1-13(2,3)20-12(18)15-9-4-8(14)5-10(6-9)19-7-11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

MAVZPADZPPWFOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)OCC(=O)O

Origin of Product

United States

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